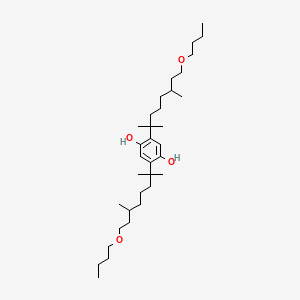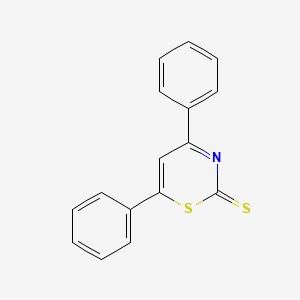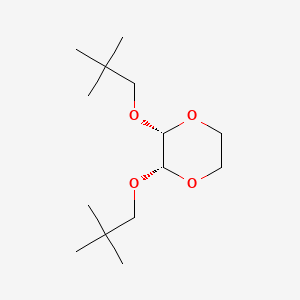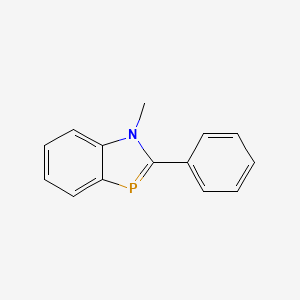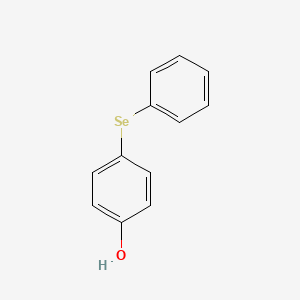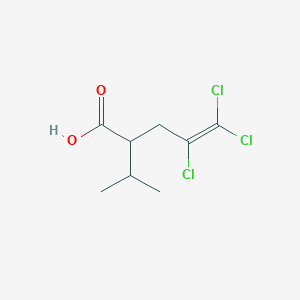silane CAS No. 87729-82-6](/img/structure/B14413000.png)
[1,1-Bis(phenylsulfanyl)pentyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(phenylsulfanyl)pentylsilane: is a chemical compound with the molecular formula C20H28S2Si and a molecular weight of 360.66 g/mol . This compound is characterized by the presence of a pentyl chain substituted with two phenylsulfanyl groups and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1,1-Bis(phenylsulfanyl)pentylsilane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halides, alkoxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,1-Bis(phenylsulfanyl)pentylsilane is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organosulfur compounds and silanes .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes. It is also used in the development of novel pharmaceuticals and bioactive molecules.
Medicine: In medicine, 1,1-Bis(phenylsulfanyl)pentylsilane is investigated for its potential therapeutic applications. It is used in drug discovery and development processes to create new therapeutic agents.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is used in the manufacture of advanced materials with unique properties, such as high thermal stability and resistance to oxidation .
Wirkmechanismus
The mechanism of action of 1,1-Bis(phenylsulfanyl)pentylsilane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(phenylthio)pentylsilane
- 1,1-Bis(phenylsulfanyl)butylsilane)
- 1,1-Bis(phenylsulfanyl)hexylsilane)
Comparison: Compared to similar compounds, 1,1-Bis(phenylsulfanyl)pentylsilane exhibits unique properties due to the specific arrangement of its functional groups. The presence of both phenylsulfanyl and trimethylsilyl groups imparts distinct reactivity and stability. Its pentyl chain length also influences its physical and chemical properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
87729-82-6 |
|---|---|
Molekularformel |
C20H28S2Si |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
1,1-bis(phenylsulfanyl)pentyl-trimethylsilane |
InChI |
InChI=1S/C20H28S2Si/c1-5-6-17-20(23(2,3)4,21-18-13-9-7-10-14-18)22-19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3 |
InChI-Schlüssel |
LLMFWQKENNISLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC([Si](C)(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


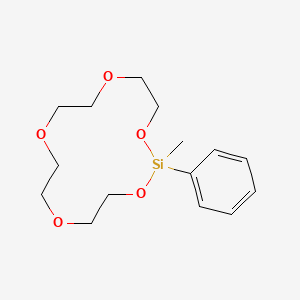
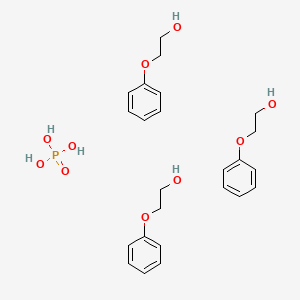
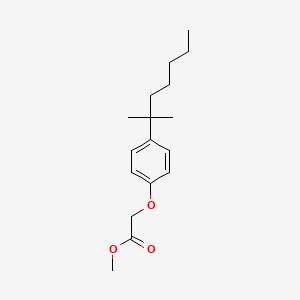
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
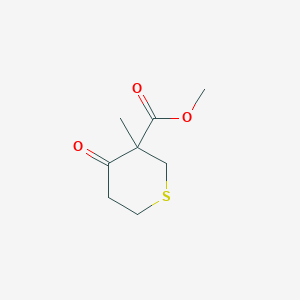
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
